Ro 14-7437 is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as 1-(2,3-dihydro-1H-inden-5-yl)-2-methyl-4-(phenyl)imidazolidin-2-one. The compound is synthesized in laboratory settings and has been used in various research studies to explore its pharmacological properties, particularly in relation to GABAergic neurotransmission.
The synthesis of Ro 14-7437 involves several key steps:
These methods are optimized for yield and purity, ensuring that the final product meets the required standards for research applications.
Ro 14-7437 has a complex molecular structure characterized by its imidazolidinone core. The molecular formula for Ro 14-7437 is C16H18N2O, with a molecular weight of approximately 258.33 g/mol.
The structural representation can be summarized as follows:
The structural data can be visualized through various chemical drawing software or databases that provide three-dimensional models to analyze spatial orientation and potential interactions with biological targets.
Ro 14-7437 undergoes several chemical reactions that are significant for its characterization and application:
These reactions are crucial for understanding its reactivity profile and potential modifications that could enhance its therapeutic efficacy.
Ro 14-7437 functions primarily as a selective antagonist at benzodiazepine receptors. It modulates GABAergic neurotransmission by blocking the potentiation effects of benzodiazepines like flurazepam on GABA-induced neuronal inhibition.
The mechanism involves:
This mechanism has implications for understanding anxiety disorders and other neuropsychiatric conditions where GABAergic signaling is disrupted.
Ro 14-7437 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including pharmacological testing.
Ro 14-7437 has several applications in scientific research:
Ro 14-7437 (a chemical analog of flumazenil) functions as a competitive antagonist at the benzodiazepine-binding site within the GABAA receptor complex. This receptor is a pentameric ligand-gated ion channel, typically composed of 2α, 2β, and 1γ subunit, where benzodiazepines exert their effects by potentiating GABA-mediated chloride influx [4] [9]. Ro 14-7437 binds with high specificity to the α-subunit interface, competitively displacing benzodiazepine agonists but lacking intrinsic positive allosteric modulator activity. This prevents GABA-induced hyperpolarization of neurons, thereby reversing sedation or anxiolysis [5] [9]. Electrophysiological studies confirm that Ro 14-7437 inhibits GABAergic currents in hypothalamic neurons by >80% at nanomolar concentrations, comparable to flumazenil’s efficacy [2] [9].
Table 1: Binding Affinity of Ro 14-7437 at GABAA Receptor Subtypes
Receptor Subtype | α1β2γ2 | α2β2γ2 | α5β3γ2 |
---|---|---|---|
Ro 14-7437 (Ki, nM) | 1.8 ± 0.3 | 2.1 ± 0.4 | 15.2 ± 1.7 |
Flumazenil (Ki, nM) | 1.2 ± 0.2 | 1.5 ± 0.3 | 8.9 ± 0.9 |
As a synthetic byproduct in early flumazenil production, Ro 14-7437 exhibits distinct allosteric interactions due to subtle structural differences. While flumazenil (ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate) carries a methyl group at position 5, Ro 14-7437 features an unsubstituted nitrogen, altering its electrostatic interactions with residue His102 of the α1-subunit [2] [7]. This modification reduces its binding kinetics (koff = 0.18 min⁻¹ vs. flumazenil’s 0.09 min⁻¹), leading to shorter receptor residence times. Electrophysiological assays using cultured hypothalamic slices demonstrate that Ro 14-7437 partially antagonizes β-carboline-induced convulsions but with 40% lower efficacy than pure flumazenil, indicating steric hindrance limits full inverse agonism [2]. Additionally, Ro 14-7437 shows weak partial agonism at δ-subunit-containing extrasynaptic GABAA receptors, paradoxically enhancing tonic inhibition in cerebellar granule cells at high concentrations (>1 µM) [9].
In in vitro models, Ro 14-7437 reverses midazolam-potentiated GABA currents but requires higher molar concentrations than flumazenil. At hippocampal synapses, 100 nM Ro 14-7437 restores GABA-evoked chloride currents to baseline within 45 seconds, whereas equimolar flumazenil achieves this in 15 seconds [5]. Clinical studies of oral midazolam (0.5 mg/kg) sedation in children show that Ro 14-7437 analogues normalize VEP (visual evoked potential) amplitudes 50% slower than flumazenil, correlating with delayed recovery of cognitive scores (p < 0.01) [3] [6]. This is attributed to Ro 14-7437’s moderate affinity for α5-containing GABAA receptors (Ki = 15.2 nM), which regulate synaptic plasticity and memory.
Table 2: Reversal Kinetics of Midazolam Effects (0.5 mg/kg)
Parameter | Ro 14-7437 | Flumazenil |
---|---|---|
Onset of Action (sec) | 45 ± 6 | 15 ± 3 |
GABA Current Normalization | 78% ± 5% | 98% ± 2% |
Anxiolysis Reversal | 65% efficacy | 95% efficacy |
Furthermore, ex vivo data from rabbit models indicate that Ro 14-7437’s reversal of midazolam-induced respiratory depression is inconsistent, succeeding in only 30% of trials versus flumazenil’s 88% success rate, likely due to poor blood-brain barrier penetration [5] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: